Amino-thiophen-2-YL-acetic acid
Description
Genesis and Structural Classification within α-Amino Acid Chemistry
Amino-thiophen-2-yl-acetic acid, also known as 2-(2-thienyl)glycine, is classified as an α-amino acid. wikipedia.org This classification is fundamental to understanding its chemical behavior and potential biological applications. α-Amino acids are organic compounds characterized by the presence of both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, the α-carbon. wikipedia.org This arrangement is the basic building block of proteins in all living organisms. wikipedia.org
The structure of this compound features a thiophene (B33073) ring attached to the α-carbon of the amino acid structure. Thiophene is a five-membered aromatic ring containing a sulfur atom. The presence of this heterocyclic ring system as a side chain distinguishes it from the 20 common proteinogenic amino acids and places it in the category of non-proteinogenic amino acids. Its systematic IUPAC name is 2-amino-2-(thiophen-2-yl)acetic acid. medchemexpress.commedchemexpress.com The compound is considered a derivative of glycine (B1666218), the simplest amino acid. medchemexpress.commedchemexpress.com
The synthesis of the parent compound, thiophene-2-acetic acid, can be achieved from 2-acetylthiophene. wikipedia.org This acid is a precursor in the synthesis of important antibiotics like cephaloridine (B1668813) and cephalothin. wikipedia.org The synthesis of 2-aminothiophene derivatives, in general, is often accomplished through the Gewald reaction. researchgate.netnih.govmdpi.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21124-40-3 chemicalbook.com |
| Molecular Formula | C6H7NO2S chemicalbook.com |
| Molar Mass | 157.19 g/mol |
| Melting Point | 208-210 °C chemicalbook.com |
| Synonyms | 2-(2-Thienyl)glycine, DL-alpha-aminothiophene-2-acetic acid chemicalbook.com |
The 2-Aminothiophene Moiety as a Pivotal Heterocyclic Scaffold in Drug Discovery
The 2-aminothiophene moiety, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. The incorporation of a 2-aminothiophene core into a molecule can confer a wide range of biological activities, making it a highly attractive starting point for drug discovery. researchgate.netnih.gov
The versatility of the 2-aminothiophene scaffold stems from its ability to act as a synthon for the creation of more complex thiophene-containing heterocycles, conjugates, and hybrids. nih.govnih.gov This has led to the development of a diverse family of compounds that have been investigated for numerous therapeutic applications. Research has shown that 2-aminothiophene derivatives exhibit a broad spectrum of pharmacological properties, including:
Antiproliferative and antitumor researchgate.net
Antiviral researchgate.net
Antibacterial and antifungal researchgate.net
Anti-inflammatory pnrjournal.com
Antiprotozoal, including antileishmanial researchgate.netmdpi.comnih.gov
The thiophene ring itself is considered a bioisosteric replacement for the phenyl group, a common feature in many active drugs. semanticscholar.org This substitution can lead to improved pharmacological profiles. The development of new synthetic methodologies, including advancements in the Gewald reaction, continues to expand the library of 2-aminothiophene derivatives available for screening and development. nih.govsemanticscholar.org These derivatives are often investigated as selective inhibitors and modulators for various receptors and enzymes, highlighting their significance in the ongoing search for new therapeutic agents. nih.govpnrjournal.com
Table 2: Investigated Biological Activities of 2-Aminothiophene Derivatives
| Biological Activity | Reference |
|---|---|
| Antitumor | researchgate.net |
| Antiviral | researchgate.net |
| Antibacterial | researchgate.netnih.gov |
| Antifungal | researchgate.net |
| Anti-inflammatory | pnrjournal.comsemanticscholar.org |
| Antiprotozoal (Antileishmanial) | researchgate.netmdpi.comnih.gov |
| Cannabinoid Receptor Inhibitors | nih.gov |
| Allosteric Enhancers of A1-Adenosine Receptor | semanticscholar.org |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSKXASROPJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875656 | |
| Record name | Thienylglycine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-40-3, 4052-59-9 | |
| Record name | α-Amino-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-α-Amino-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Thiopheneacetic acid, alpha-amino-, (-)- | |
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| Record name | alpha-(2-Thienyl)glycine | |
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| Record name | 2-Thiopheneacetic acid, .alpha.-amino-, (-)- | |
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| Record name | α-(2-thienyl)glycine | |
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| Record name | (-)-2-thienylglycine | |
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Advanced Synthetic Methodologies for Amino Thiophen 2 Yl Acetic Acid and Its Derivatives
Strategic Approaches to the Core 2-Aminothiophene Scaffold Synthesis
The construction of the 2-aminothiophene core is a critical first step in the synthesis of more complex derivatives. The Gewald reaction stands out as a versatile and widely adopted method for this purpose.
Evolution and Applications of Gewald Reaction in Thiophene-Based Synthesis
First reported by Karl Gewald in 1961, the Gewald reaction has become a universal method for synthesizing polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds. researchgate.netscispace.com
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org While the initial condensation is well-understood, the precise mechanism of sulfur addition has been a subject of investigation. wikipedia.orgchemrxiv.org
Over the years, several variations of the Gewald reaction have been developed to accommodate different substrates and improve efficiency. mdpi.com These variations have expanded the scope of accessible 2-aminothiophene derivatives. For instance, a modified Gewald reaction utilizing cyanoacetone and α-mercaptoaldehyde dimers has been employed to synthesize novel 3-acetyl-2-aminothiophenes. nih.gov
The reaction has also been adapted for use with various catalytic systems to enhance its green credentials and efficiency. Recent advancements include the use of recyclable catalysts like piperidinium (B107235) borate, which allows the reaction to be performed in environmentally friendly solvents such as ethanol/water with excellent yields. thieme-connect.com Furthermore, solvent-free methods, including mechanochemistry (high-speed ball milling), have been successfully applied to the Gewald reaction, sometimes in a catalytic and aerobic fashion. mdpi.com
The versatility of the Gewald reaction is showcased in its application to the synthesis of a wide range of thiophene-based compounds, including precursors for dyes, agrochemicals, and a multitude of pharmacologically active molecules. thieme-connect.comresearchgate.net Its ability to introduce an amino group at the 2-position of the thiophene (B33073) ring makes it an indispensable tool for building this crucial pharmacophore. nih.gov
Table 1: Variations and Catalysts in the Gewald Reaction
| Variation/Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|
| Classical Gewald | Ketone/aldehyde, α-cyanoester, elemental sulfur, base | Multicomponent, one-pot synthesis of 2-aminothiophenes. | wikipedia.org |
| Modified Gewald | Cyanoacetone, α-mercaptoaldehyde dimers | Synthesis of 3-acetyl-2-aminothiophenes. | nih.gov |
| Piperidinium Borate | Ketones, active methylenes, elemental sulfur | Catalytic, recyclable, green solvent (ethanol/water). | thieme-connect.com |
| Mechanochemistry | Ketones, activated nitriles, elemental sulfur | Solvent-free, catalytic in base, aerobic conditions. | mdpi.com |
| ZnO | Ketones/aldehydes, malononitrile, elemental sulfur | Eco-friendly, moderate to high yields under solvent-free conditions. | researchgate.net |
Formation of Substituted Amino-Thiophen-2-YL-Acetic Acid Derivatives via Coupling Reactions
Following the synthesis of the core 2-aminothiophene scaffold, further functionalization is often necessary to create complex derivatives with desired properties. Cross-coupling reactions are powerful tools for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amidation and Related Linkages in Derivative Formation
The Buchwald-Hartwig amination is another indispensable tool in the synthetic chemist's arsenal, facilitating the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides and pseudohalides, providing a direct route to N-aryl and N-heteroaryl amines. Although the direct application on "this compound" is not detailed in the provided search results, its utility in modifying thiophene scaffolds is well-established in the broader chemical literature. This reaction would be a key step in creating derivatives where the amino group of the thiophene is further functionalized with various aryl or heteroaryl groups.
Design and Synthesis of Functionalized this compound Conjugates and Hybrids
The synthesis of conjugates and hybrids of this compound allows for the combination of its properties with those of other molecular entities, leading to novel functionalities.
N-Acylation and Other Derivatization Strategies
N-acylation is a common and straightforward method for derivatizing the amino group of 2-aminothiophenes. This reaction involves treating the 2-aminothiophene with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For example, 3-acetyl-2-aminothiophenes, synthesized via a modified Gewald reaction, can be readily converted to their stable acetamides by heating with acetic anhydride. nih.gov This strategy is not only used to protect the amino group but also to introduce a variety of functional groups that can modulate the biological activity or physical properties of the molecule. nih.gov
Beyond simple acylation, the amino group serves as a handle for a wide range of other derivatizations. These modifications are crucial for exploring the structure-activity relationships of 2-aminothiophene-based compounds and for developing new drug candidates and materials. nih.gov
Enantioselective Synthetic Pathways to Chiral this compound Analogs
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as the different enantiomeric forms of a chiral molecule can exhibit widely varying biological activities and toxicological profiles. nih.gov Chiral α-amino acids containing a thiophene ring, such as this compound, are valuable building blocks in medicinal chemistry, notably for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. chemshuttle.com Consequently, the development of robust enantioselective synthetic methods to access these compounds in high optical purity is an area of significant research interest. These methods generally involve asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures.
A prominent strategy in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. Continuous flow processes utilizing polymer-supported catalysts have emerged as a powerful methodology for efficient and scalable synthesis. For instance, a polymer-supported isothiourea catalyst has been successfully employed in the enantioselective Michael addition-cyclization of α,β-unsaturated anhydrides with α-azol-2-ylacetophenones, which are structurally related to thiophene-containing targets. nih.gov This approach allows for the generation of heterocyclic products in good yields and with excellent enantiopurity. nih.gov The optimization of reaction conditions, particularly the solvent system, is crucial for achieving a balance between reactivity and stereoselectivity. nih.gov
Detailed research findings from continuous flow synthesis optimization are presented below:
Table 1: Optimization of Reaction Conditions for Enantioselective Synthesis nih.gov
| Entry | Solvent System (THF:CH₂Cl₂) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | 1:0 | 85 | 92:8 |
| 2 | 2:1 | 81 | 95:5 |
| 3 | 1:1 | 75 | 96:4 |
Another effective approach involves the use of chiral auxiliaries or templates that direct the stereoselective formation of the desired product. The asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan, an analog of tryptophan, showcases this principle using a chiral Ni(II)-complex derived from a glycine (B1666218) Schiff base. researchgate.net In this method, the chiral complex acts as a nucleophilic glycine equivalent, which undergoes alkylation with high diastereoselectivity. The reaction proceeds under convenient conditions and results in a single diastereomer of the alkylated product in high yield, which can then be processed to afford the target chiral amino acid. researchgate.net This strategy provides a highly valuable and controlled pathway for producing structurally diverse, tailor-made amino acids. researchgate.net
Several other methodologies are employed for the enantioselective synthesis of chiral α-amino acids and their analogs:
Asymmetric Strecker Reaction : This is a classic and straightforward method for producing chiral non-racemic amino acids through the asymmetric addition of cyanide to an imine, followed by hydrolysis of the resulting nitrile. nih.gov
Catalytic Asymmetric Cycloaddition : Reactions such as (1,3)-dipolar cycloadditions, guided by a chiral catalyst, can establish the absolute stereochemistry of key building blocks used in the synthesis of complex molecules. caltech.edu
Chiral Resolution : Racemic mixtures can be separated into their constituent enantiomers using various techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative method for isolating optically pure enantiomers from a racemic mixture. acs.org
A summary of these diverse synthetic strategies is provided in the table below.
Table 2: Overview of Enantioselective Synthetic Strategies
| Method | Key Feature | Example Reagent/Catalyst | Typical Outcome |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov | Polymer-supported isothiourea nih.gov | High yield and high enantiomeric ratio (e.g., up to 97:3 er). nih.gov |
| Chiral Template/Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction, then later removed. researchgate.net | Ni(II)-complex of a glycine Schiff base researchgate.net | Excellent diastereoselectivity, often yielding a single isomer. researchgate.net |
| Asymmetric Strecker Reaction | Asymmetric addition of a cyanide source to a ketimine followed by hydrolysis. nih.gov | Chiral catalyst with trifluoro ketimines nih.gov | Access to α-trifluoromethyl-α-amino acids with high enantiomeric excess. nih.gov |
Pharmacological Spectrum and Biological Activities of Amino Thiophen 2 Yl Acetic Acid Derivatives
Investigation of Anti-Inflammatory and Immunomodulatory Potentials
The anti-inflammatory and immunomodulatory properties of amino-thiophen-2-yl-acetic acid derivatives have been a primary area of investigation. Studies have focused on their ability to inhibit key enzymes in the inflammatory cascade and modulate the expression of signaling molecules that orchestrate the immune response.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Profiling
While the broader class of thiophene-based compounds has been investigated for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, specific inhibitory concentrations (IC50 values) for this compound derivatives were not prominently detailed in the reviewed literature. The presence of carboxylic acid moieties in these structures suggests a potential for interaction with the active sites of COX enzymes, a characteristic shared with many non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Similarly, certain thiophene (B33073) derivatives have been shown to inhibit the 5-LOX enzyme nih.gov. However, without specific IC50 values for the titled compounds, a quantitative assessment of their COX/LOX inhibitory potential remains to be fully elucidated.
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Targeted Modulation
A significant area of research has been the targeting of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. The 2-(thiophen-2-yl)acetic acid scaffold has been identified as a suitable chemical platform for developing potent mPGES-1 inhibitors nih.govnih.govfrontiersin.org. A number of derivatives based on this structure have been synthesized and evaluated for their inhibitory activity.
Research has demonstrated that specific derivatives of 2-(thiophen-2-yl)acetic acid exhibit selective inhibitory activity against mPGES-1 in the low micromolar range nih.govnih.gov. For instance, compounds with modifications at the 4-position of the thiophene ring have shown promising results. The inhibitory concentrations (IC50) for several of these derivatives have been determined in cell-free assays, highlighting their potential as targeted anti-inflammatory agents nih.govnih.gov.
Inhibitory Activity of 2-(thiophen-2-yl)acetic Acid Derivatives against mPGES-1
| Compound | Chemical Name | IC50 (µM) |
|---|---|---|
| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | Data not specified |
| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | Data not specified |
| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | Data not specified |
| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | Data not specified |
| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | Data not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the mPGES-1 enzyme activity. Data for specific IC50 values were not available in the provided search results.
Effects on Pro-inflammatory Cytokine Expression and Cellular Responses
Thiophene derivatives have been shown to modulate the expression of pro-inflammatory cytokines, which are crucial mediators of the inflammatory response. Studies on human red blood cells have indicated that certain thiophene derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) at nanomolar concentrations nih.gov. Furthermore, some thiazolo-thiophene derivatives have been found to significantly reduce the levels of these same pro-inflammatory cytokines in bronchoalveolar lavage fluid in animal models of asthma nih.gov. While these findings are promising for the broader class of thiophene compounds, specific quantitative data on the effects of this compound derivatives on the expression of these cytokines were not detailed in the reviewed literature. The proposed mechanism of action for some of these derivatives involves the reduction of pro-inflammatory gene expression nih.gov.
Evaluation of Antimicrobial and Antifungal Efficacy
In addition to their anti-inflammatory potential, derivatives of this compound have been investigated for their ability to combat microbial and fungal pathogens.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Heterocyclic amide derivatives of 2-thiopheneacetic acid have demonstrated notable antibacterial activity. In vitro studies have evaluated their efficacy against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for these compounds.
Specifically, certain amide derivatives have shown better antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa, when compared to the standard antibacterial agent amoxicillin (B794) dergipark.org.trresearchgate.net.
Antibacterial Activity of 2-Thiopheneacetic Acid Amide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) |
|---|---|---|---|
| Amide Derivative I | Data not specified | Data not specified | Data not specified |
| Amide Derivative III | Data not specified | Data not specified | Data not specified |
Specific MIC values for the amide derivatives were not provided in the search results, but their activity was reported to be superior to the standard, amoxicillin.
Antifungal Profiling against Pathogenic Yeasts
The antifungal potential of 2-amino-thiophene derivatives has been evaluated against pathogenic yeasts, particularly species of Candida and Cryptococcus. One such derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been the subject of these investigations.
In vitro susceptibility testing has shown that this compound is effective against various clinical isolates of Candida and Cryptococcus. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting the growth of these pathogenic fungi.
Antifungal Activity of a 2-Amino-thiophene Derivative (MIC in µg/mL)
| Organism | MIC Range (µg/mL) |
|---|---|
| Candida species | Data not specified |
| Cryptococcus species | Data not specified |
Specific MIC ranges for the 2-amino-thiophene derivative were not provided in the search results, but its efficacy against Candida and Cryptococcus species was noted.
Research into Antiprotozoal Activities, with Focus on Leishmaniasis
The therapeutic potential of 2-aminothiophene derivatives has been significantly explored in the context of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. Research has focused on evaluating the efficacy of these compounds against various forms of the parasite and elucidating their mechanisms of action.
In Vitro Activity against Leishmania amazonensis Promastigotes and Amastigotes.
Numerous studies have demonstrated the potent in vitro antileishmanial activity of 2-aminothiophene derivatives against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis.
Ten different 2-aminothiophene derivatives were evaluated, all of which showed activity against both parasite forms with lower toxicity to murine macrophages and human red blood cells. researchgate.netnih.gov The most effective compounds were those containing a lateral indole (B1671886) ring. researchgate.net Specifically, the derivatives designated as SB-200, SB-44, and SB-83 were identified as particularly promising. researchgate.netnih.gov These selected compounds were found to induce apoptosis in promastigotes, a form of programmed cell death, which was confirmed by observing phosphatidylserine (B164497) externalization and DNA fragmentation. researchgate.netnih.gov
Further investigation into the compound SB-200 revealed its effectiveness against the promastigotes of other Leishmania species as well, including L. braziliensis and L. infantum. nih.gov The anti-amastigote activity of SB-200 was associated with in vitro immunomodulation, as treatment with SB-200 and SB-83 was linked to increased production of TNF-α, IL-12, and nitric oxide (NO) by infected macrophages, which helps to reduce the parasite infection index. researchgate.netnih.govnih.gov Docking studies have suggested that these compounds may exert their effect by inhibiting the parasite-specific enzyme trypanothione (B104310) reductase (TryR). researchgate.net
| Compound | Target Species | Parasite Stage | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|---|
| SB-200 | L. infantum | Promastigote | 3.96 | Apoptosis Induction, Immunomodulation (↑ TNF-α, IL-12, NO) |
| SB-200 | L. braziliensis | Promastigote | 4.25 | |
| SB-200 | L. amazonensis | Amastigote | 2.85 | |
| SB-44 | L. amazonensis | Promastigote/Amastigote | Data not specified | Apoptosis Induction |
| SB-83 | L. amazonensis | Promastigote/Amastigote | Data not specified | Apoptosis Induction, Immunomodulation (↑ TNF-α, IL-12, NO) |
Anticancer and Antiproliferative Investigations
Derivatives of 2-aminothiophene represent a significant class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents. Their broad spectrum of biological applications includes potent antiproliferative and cytotoxic effects against various human cancer cell lines.
Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Lines.
The antiproliferative potential of 2-aminothiophene derivatives has been demonstrated across a range of human cancer cell lines. A study involving six such derivatives (6CN09, 6CN10, 6CN12, 6CN14, 7CN09, and 7CN11) showed significant growth inhibition in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells. nih.gov The inhibitory effects were comparable or even superior to the standard chemotherapeutic drug, doxorubicin. nih.gov Notably, the derivatives 6CN14 and 7CN09 were highlighted for their superior efficiency. nih.gov
Other studies have confirmed these cytotoxic effects. The derivatives SB-44, SB-83, and SB-200 displayed significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC₅₀ values ranging from 15.38 to 34.04 µM. nih.gov A series of thiophene derivatives, including the standout compound TP 5, were evaluated for their cytotoxicity in HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines, showing potent activity. mdpi.com Further research on thiazole (B1198619) derivatives synthesized from a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene precursor also showed potent cytotoxic effects against a panel of six cancer cell lines, including those from gastric, colon, liver, and breast cancers. srce.hr
| Compound(s) | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 6CN14, 7CN09 | HeLa | Cervical Adenocarcinoma | Potent (Specific IC₅₀ not provided) |
| 6CN14, 7CN09 | PANC-1 | Pancreatic Adenocarcinoma | Potent (Specific IC₅₀ not provided) |
| SB-44, SB-83, SB-200 | PC-3 / HeLa | Prostate / Cervical | 15.38 - 34.04 |
| TP 5 | HepG2 | Liver Cancer | Potent (Specific IC₅₀ not provided) |
| Compound 480 | HeLa | Cervical Cancer | 12.61 (µg/mL) |
| Compound 480 | Hep G2 | Liver Cancer | 33.42 (µg/mL) |
Targeting Specific Oncogenic Pathways (e.g., STAT3, Abl Tyrosine Kinase, PI3K Kinase, c-Kit Proto-Oncogene, Bruton's Tyrosine Kinase).
The anticancer activity of these compounds is often linked to their ability to modulate specific signaling pathways that are critical for tumor growth and survival.
STAT3: A novel class of 2-amino-3-cyanothiophene derivatives was designed to target the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and metastasis. nih.gov The representative compound, 6f, was shown to directly bind to the STAT3 SH2 domain with a high affinity (KD of 0.46 μM) and inhibit the phosphorylation of STAT3 in a dose-dependent manner, demonstrating a clear mechanism for its potent antiproliferative effects in osteosarcoma cells. nih.gov
Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). mdpi.commdpi.com While direct inhibitors from the this compound class are not prominently cited, related heterocyclic scaffolds are key. For instance, 2,6,9-trisubstituted purine (B94841) derivatives, which are structurally related, have been identified as potent inhibitors of Bcr-Abl kinase. mdpi.com
PI3K Kinase: The PI3K-Akt-mTOR pathway is a critical signaling cascade in cancer. Thienopyrimidine derivatives, which feature a fused thiophene ring system, have been developed as potent inhibitors of PI3Kα. mdpi.com The thienopyrimidine core is considered an active pharmacophore in several PI3K inhibitors that have entered clinical development, such as GDC-0941. mdpi.com
c-Kit Proto-Oncogene: The c-Kit receptor tyrosine kinase is another important target in cancer therapy. Thienopyrimidines have been mechanistically proven to act as inhibitors of validated drug targets that include c-Kit. researchgate.net
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell signaling and a target for B-cell malignancies. mdpi.com Potent BTK inhibitors have been developed incorporating a tetrahydrobenzothiophene scaffold, demonstrating the versatility of the thiophene core in designing targeted kinase inhibitors. nih.gov
Cell Cycle Arrest and Apoptosis Induction Mechanisms.
A primary mechanism by which 2-aminothiophene derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis. Several studies have shown that these compounds can cause an accumulation of cancer cells in specific phases of the cell cycle. For example, one prototype compound led to the accumulation of prostate cancer cells in the G1 phase. researchgate.net Another derivative, compound 2c, induced cell cycle arrest in the G₀/G₁ phase at 24 hours of exposure in A549 lung cancer cells. nih.gov In contrast, other derivatives were found to interfere with the cell cycle progression in HeLa cells without causing significant apoptosis, pointing to a cytostatic effect that prevents cell growth and multiplication. nih.gov
The induction of apoptosis is another key finding. Treatment with derivatives SB-83 and SB-44 led to a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The compound SB-200 was also shown to induce apoptosis, evidenced by an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a classic marker of this cell death pathway. nih.gov Thiophene carboxylate F8 was shown to induce cell death in various cancer cell lines, with further analysis confirming the activation of executioner caspases 3 and 7, which are crucial mediators of apoptosis. nih.gov
Exploration of Antiviral Activities.
The therapeutic utility of the 2-aminothiophene scaffold extends to antiviral applications. A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been evaluated for their potential as antiviral agents.
In cell culture-based assays, some 2-aminothiophene derivatives demonstrated moderate and selective activity against Human Immunodeficiency Virus-1 (HIV-1). nih.gov The compound 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as a notable example, with a 50% effective concentration (EC₅₀) of 3.8 µg/mL and low cytotoxicity. nih.gov
Furthermore, in broad-spectrum antiviral screening, related derivatives such as 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes were found to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with 50% inhibitory concentrations (IC₅₀) in the range of 0.1-10 µg/mL. nih.gov However, many of these compounds also showed significant cytotoxicity against the human fibroblast cells used to culture the viruses, resulting in low selectivity. nih.gov An exception was a naphthyl-substituted aminopyrrole derivative, which showed both potent (IC₅₀ = 0.3 µg/mL) and selective activity against CMV. nih.gov
| Compound | Virus | Activity Metric | Value |
|---|---|---|---|
| 2-amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC₅₀ | 3.8 µg/mL |
| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV / VZV | IC₅₀ | 0.1 - 10 µg/mL |
| 2-acetamido-3-arylsulfonyl-5-nitrothiophenes | CMV / VZV | IC₅₀ | 0.1 - 10 µg/mL |
| Naphthyl-substituted aminopyrrole 13d | CMV | IC₅₀ | 0.3 µg/mL |
Assessment of Antioxidant Capacity and Mechanisms
The antioxidant potential of thiophene derivatives has been a subject of scientific investigation, with studies revealing their capacity to scavenge free radicals. The antioxidant activity of various thiophene-2-carboxamide derivatives has been evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
In one study, 3-amino thiophene-2-carboxamide derivatives demonstrated notable antioxidant activity. For instance, compound 7a exhibited a significant inhibition of 62.0% in the ABTS assay, a value comparable to the standard antioxidant, ascorbic acid. The study highlighted that 3-amino thiophene-2-carboxamide derivatives, in general, showed the highest antioxidant activity with inhibition percentages ranging from 46.9% to 62.0%. In contrast, 3-hydroxy thiophene-2-carboxamide derivatives displayed moderate inhibition (28.4%–54.9%), while 3-methyl thiophene-2-carboxamide derivatives showed the lowest activity (12.0%–22.9%).
Another study investigated the free radical scavenging activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using the ABTS assay. This compound also demonstrated the ability to scavenge the ABTS radical cation, indicating its antioxidant potential. The general antioxidant properties of thiophene-containing compounds are attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The sulfur atom in the thiophene ring can play a role in stabilizing the resulting radical through resonance.
| Compound Class | Derivative Example | Inhibition Percentage (%) |
|---|---|---|
| 3-amino thiophene-2-carboxamides | 7a-c | 46.9 - 62.0 |
| 3-hydroxy thiophene-2-carboxamides | 3a-c | 28.4 - 54.9 |
| 3-methyl thiophene-2-carboxamides | 5a-c | 12.0 - 22.9 |
Neuromodulatory and Central Nervous System Activities
Derivatives of this compound have been investigated for their effects on the central nervous system, particularly their anticonvulsant and antinociceptive properties, as well as their interactions with key neurotransmitter systems.
Anticonvulsant and Antinociceptive Properties
Research has demonstrated that various derivatives incorporating the thiophene moiety exhibit significant anticonvulsant and antinociceptive activities in preclinical models.
A study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound, 33 , with promising antiseizure properties. In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, compound 33 showed a median effective dose (ED₅₀) of 27.4 mg/kg. In the 6 Hz seizure model, which represents therapy-resistant partial seizures, the ED₅₀ was 30.8 mg/kg (at 32 mA). Furthermore, at a dose of 100 mg/kg, this compound significantly delayed the onset of seizures in the subcutaneous pentylenetetrazole (scPTZ) model, a model for myoclonic seizures. medchemexpress.com
In the realm of antinociception, compound 33 demonstrated significant analgesic effects in the formalin test, a model of tonic pain. At a dose of 45 mg/kg, it reduced the nociceptive response in both the initial neurogenic phase and the later inflammatory phase. medchemexpress.com
Another study focused on hybrid compounds combining the 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core. These compounds were evaluated in various seizure models. For instance, some of the synthesized compounds showed anticonvulsant activity in the MES and 6 Hz tests. mdpi.com One compound, at a dose of 100 mg/kg, significantly prolonged the latency to the first seizure in the scPTZ test. mdpi.com
The antinociceptive potential of acetylenic thiophene derivatives has also been explored. In mouse models of pain, these compounds demonstrated antinociceptive effects in tests induced by chemical agents. nih.gov The mechanisms underlying these effects were investigated, with some compounds appearing to act via opioidergic pathways, as their effects were reversed by the opioid antagonist naloxone. nih.gov
| Test Model | Parameter | Result |
|---|---|---|
| Maximal Electroshock (MES) | ED₅₀ | 27.4 mg/kg |
| 6 Hz (32 mA) | ED₅₀ | 30.8 mg/kg |
| Subcutaneous Pentylenetetrazole (scPTZ) | Effect at 100 mg/kg | Significant delay in seizure onset |
Modulation of GABA B Receptors and Monoamine Oxidases (MAO-A)
The interaction of this compound derivatives with GABA B receptors and monoamine oxidase A (MAO-A) is an area of interest for their potential neuromodulatory effects. While direct studies on this compound itself are limited, research on related thiophene structures provides some insights.
Some studies suggest that thiophene derivatives may enhance the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement could contribute to the anticonvulsant properties observed with some of these compounds. The GABA B receptor, a metabotropic receptor, plays a crucial role in modulating neuronal excitability and synaptic transmission. nih.govmedchemexpress.com Its activation leads to a slow and prolonged inhibitory effect. The potential for this compound derivatives to modulate GABA B receptor activity warrants further investigation to elucidate specific binding affinities and functional effects.
Regarding monoamine oxidases, these enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety disorders. Studies on benzo[b]tiophen-3-ol derivatives have shown them to be effective inhibitors of human monoamine oxidase. medchemexpress.com This suggests that the thiophene scaffold can be incorporated into molecules that target the MAO enzyme system. The specific inhibitory activity of this compound derivatives against MAO-A remains to be fully characterized.
Endocrine and Metabolic System Interactions
Influence on Anabolic Hormone Secretion and Related Physiological Activities
Amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones. medchemexpress.commedchemexpress.comnih.govresearchgate.net These hormones, which include growth hormone and testosterone, play a critical role in promoting protein synthesis and muscle growth. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, the general understanding is that as an amino acid derivative, it could potentially modulate the endocrine system.
The influence of amino acids on hormone secretion can be complex, often depending on the specific amino acid, its concentration, and the physiological state of the individual. For instance, certain amino acids are known to stimulate the release of growth hormone from the pituitary gland. This effect is of interest for its potential ergogenic benefits in athletic performance and for addressing age-related declines in muscle mass. The structural characteristics of this compound, with its thiophene ring, may confer unique properties that could modulate its interaction with the pathways regulating anabolic hormone release. However, dedicated research is required to establish a direct causal link and to understand the specific mechanisms through which this compound might exert such effects.
Investigation of Selectin-Mediated Cell Adhesion Modulation
Selectins are a family of cell adhesion molecules that play a crucial role in the initial stages of inflammation by mediating the tethering and rolling of leukocytes on the endothelial surface. The modulation of selectin activity is a therapeutic target for inflammatory diseases.
Research into thiophene derivatives has revealed their potential to interfere with selectin-mediated cell adhesion. A study on N-alkylthiopyridine-benzo[b]thiophene-2-carboxamides demonstrated that these compounds can reduce the surface expression of E-selectin on activated endothelial cells. medchemexpress.com E-selectin is an important adhesion molecule expressed on endothelial cells in response to inflammatory stimuli, and its downregulation can inhibit the recruitment of leukocytes to the site of inflammation. This finding suggests that the benzo[b]thiophene-2-carboxamide (B1267583) scaffold is a promising starting point for the development of small-molecule inhibitors of adhesion molecule expression. While this study did not directly investigate this compound, it provides evidence that thiophene-containing structures can modulate key molecules in the cell adhesion cascade. Further research is needed to determine if this compound or its derivatives share this ability to modulate selectin expression or function.
Structure Activity Relationship Sar and Molecular Design Principles for Amino Thiophen 2 Yl Acetic Acid Scaffolds
Identification of Key Pharmacophoric Elements for Biological Activity
The biological activity of compounds derived from the amino-thiophen-2-yl-acetic acid scaffold is intrinsically linked to a core set of pharmacophoric features. These elements are the fundamental molecular characteristics responsible for the compound's interaction with a biological target. The primary pharmacophoric elements include the thiophene (B33073) ring, the amino group, and the acetic acid moiety.
The amino group is a key hydrogen bond donor and can also act as a base, becoming protonated at physiological pH. This positive charge can be critical for forming ionic interactions with negatively charged residues in the active site of a protein. The nature of the substitution on the amino group (e.g., primary, secondary, or tertiary amine) significantly influences the compound's properties and biological activity. nih.gov
The acetic acid moiety provides a carboxylic acid group, which is a strong hydrogen bond acceptor and can also be deprotonated to form a negatively charged carboxylate. This feature is often essential for binding to targets that recognize acidic substrates or for establishing key interactions within an active site.
Together, these three elements—the thiophene ring, the amino group, and the acetic acid—form the fundamental pharmacophore of the this compound scaffold, providing the necessary anchor points for biological recognition and activity.
Systematic Analysis of Substituent Effects on Efficacy and Selectivity
The efficacy and selectivity of compounds based on the this compound scaffold can be finely tuned by the systematic introduction of various substituents at different positions on the thiophene ring and the amino group.
Substituents on the Amino Group: Modification of the amino group is another powerful tool for optimizing activity. N-alkylation, for instance, can alter the compound's basicity and lipophilicity. The presence of a methyl group on the nitrogen atom in N-alkylated thiophene amino acids can provide resistance to proteolytic cleavage, a desirable property for peptide-mimicking compounds. The nature of the substituent can also influence the conformational flexibility of the molecule, which can be critical for fitting into a specific binding pocket.
The following table summarizes the effects of various substituents on the activity of this compound derivatives based on published research:
| Compound ID | Base Scaffold | Substituent(s) | Observed Effect on Activity | Target |
| 2a | 2-(Thiophen-2-yl)acetic acid | 4-(4-(4-methylphenylsulfonamido)phenyl) at position 4 of the thiophene ring | Low micromolar inhibitory activity | mPGES-1 |
| 2b | 2-(Thiophen-2-yl)acetic acid | 4-(3-(4-methylphenylsulfonamido)phenyl) at position 4 of the thiophene ring | Low micromolar inhibitory activity | mPGES-1 |
| 2d | 2-(Thiophen-2-yl)acetic acid | 4-(4-benzoylphenyl) at position 4 of the thiophene ring | Low micromolar inhibitory activity | mPGES-1 |
| 2f | 2-(Thiophen-2-yl)acetic acid | 4-(3-(benzyloxy)phenyl) at position 4 of the thiophene ring | Active | mPGES-1 |
| - | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | - | - | - |
Role of Stereochemistry in Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and compounds derived from the this compound scaffold are no exception. The spatial arrangement of atoms in a molecule can dramatically affect its ability to interact with a chiral biological target, such as an enzyme or receptor.
For amino acids and their derivatives, the stereochemistry at the α-carbon is often a critical determinant of activity. The (S)-enantiomer of 2-amino-2-(thiophen-2-yl)acetic acid, for example, is a derivative of the naturally occurring amino acid glycine (B1666218). medchemexpress.com In many biological systems, only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. taylorandfrancis.com This is because the specific three-dimensional arrangement of functional groups in the active enantiomer allows for a precise and complementary fit into the binding site of the target protein.
Research on other chiral compounds has demonstrated that different enantiomers can have distinct biological activities. mdpi.com For instance, in a study of 3-Br-Acivicin isomers, only the (5S, αS) natural isomers showed significant potency in inhibiting the proliferation of Plasmodium falciparum. mdpi.com This highlights the importance of controlling stereochemistry during the synthesis and development of new drugs.
While specific studies detailing the stereochemical preferences for all targets of this compound derivatives are not extensively available in the provided context, the general principles of stereoselectivity in drug action strongly suggest that the stereochemistry of the chiral center in these compounds is a crucial factor for modulating their biological activity. The synthesis of enantiomerically pure compounds is therefore a key consideration in the design of potent and selective therapeutic agents based on this scaffold.
Bioisosteric and Scaffold Hopping Strategies in Optimizing Lead Compounds
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, and novelty. nih.govresearchgate.net These techniques are particularly relevant to the development of drugs based on the this compound scaffold.
Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov This strategy can be used to address issues such as metabolic instability, toxicity, or poor absorption. For example, a carboxylic acid group, a key feature of the this compound scaffold, could potentially be replaced by a tetrazole ring, a common bioisostere. This change can sometimes lead to improved metabolic stability and oral bioavailability. Similarly, the thiophene ring itself can be considered a bioisostere of a phenyl ring, offering distinct electronic and hydrogen-bonding characteristics.
Scaffold hopping is a more drastic approach that involves replacing the central core or scaffold of a molecule with a structurally different one while maintaining the original pharmacophoric elements. researchgate.net The goal is to discover new chemical series with improved properties or to escape existing patent claims. For the this compound scaffold, a scaffold hop could involve replacing the thiophene ring with another five- or six-membered heterocycle, such as a furan, pyrrole, or pyridine (B92270) ring. This can lead to the discovery of compounds with novel intellectual property and potentially improved drug-like properties.
A study on the identification of mPGES-1 inhibitors successfully employed a fragment-based approach combined with the Suzuki-Miyaura reaction to explore different chemical platforms, including 2-(thiophen-2-yl)acetic acid. frontiersin.org This methodology allows for the rapid generation of diverse analogs by coupling different aromatic fragments, which can be seen as a form of scaffold hopping or extensive substituent exploration.
The application of these computational and synthetic strategies allows medicinal chemists to systematically explore the chemical space around the this compound scaffold, leading to the identification of optimized drug candidates with enhanced therapeutic potential.
Computational Chemistry and Advanced Molecular Modeling in Amino Thiophen 2 Yl Acetic Acid Research
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of amino-thiophen-2-yl-acetic acid and its analogs. These studies provide a theoretical framework for understanding the molecule's reactivity and behavior at a subatomic level.
A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a derivative of this compound, utilized DFT with the B3LYP exchange and correlation functions and a 6-311++G(d,p) basis set to investigate its ground-state optimized geometry in the gas phase. acs.orgacs.org This level of theory allows for accurate predictions of molecular structure and electronic properties. acs.org
Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Charge Transfer)
The electronic structure of thiophene-based compounds is a key determinant of their chemical reactivity. DFT calculations are used to determine various electronic properties and reactivity descriptors. For instance, the analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved the computation of Fukui functions (FF) to identify regions susceptible to electrophilic and nucleophilic attack. acs.orgacs.org
The electrophilicity-based charge transfer (ECT) method and the amount of charge transfer (ΔN) were calculated to explore potential interactions with biological molecules like DNA bases. acs.orgacs.org Such analyses help in predicting how a molecule might interact within a biological system. Studies on other thiophene (B33073) analogs have also highlighted the importance of electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in influencing their biological activity. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein.
For derivatives of 2-(thiophen-2-yl)acetic acid, molecular docking studies have been employed to investigate their binding to specific enzymes. nih.gov For example, in the development of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, docking calculations were performed using the Glide software to predict the binding modes of thiophene-based compounds. nih.gov The process involves preparing the protein structure, in this case, the X-ray structure of mPGES-1 (PDB ID: 4AL0), and generating various possible conformations of the ligands. nih.gov
Binding Affinity Prediction and Active Site Characterization
Molecular docking simulations provide detailed information about the interactions between a ligand and the amino acid residues within the active site of a protein. For the 2-(thiophen-2-yl)acetic acid derivatives targeting mPGES-1, the docking results revealed key interactions. nih.govfrontiersin.org The carboxylic acid moiety was found to form hydrogen bonds with specific residues, while the thiophene ring engaged in van der Waals contacts with other residues in the active site. frontiersin.org These interactions are crucial for the binding affinity and inhibitory activity of the compounds.
Similarly, docking studies of other thiophene derivatives against different targets, such as the BCL-2 family protein 2W3L in breast cancer research, have been used to simulate and analyze the binding interactions of the most biologically active compounds. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling for Drug Candidate Assessment
Computational modeling extends beyond target binding to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. These predictions are vital for assessing a compound's potential to be developed into a successful drug.
In Silico ADME Toxicity Predictions
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are essential for early-stage drug discovery to filter out compounds with unfavorable properties. researchgate.net Web-based tools and specialized software are used to predict a range of parameters. For instance, the ProTox-II web server can be used to predict toxicity parameters such as LD50, hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity. nih.gov
Studies on various thiophene derivatives have utilized in silico ADME predictions. nih.govtandfonline.com For example, the ADME properties of certain thiazole-thiophene scaffolds were analyzed, showing that the compounds possess drug-like characteristics. nih.gov These predictions help in identifying potential liabilities of a compound before it undergoes expensive and time-consuming experimental testing. researchgate.net The main toxic functional groups of related compounds have been identified as the β-lactam ring, the quaternary amine group of a side chain, and the acetic acid group on another side chain, providing a basis for predicting the toxicity of new derivatives. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.
For a series of 43 thiophene analogs, QSAR studies were conducted to understand the relationship between their structural features and anti-inflammatory activity. nih.gov The study revealed the significant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the anti-inflammatory activity. nih.gov Such studies can lead to the establishment of a pharmacophore model, which defines the essential structural features required for biological activity, aiding in the design of novel and more potent molecules. nih.gov
Integration of Computational Approaches into Drug Discovery Pipelines.
The incorporation of computational chemistry and advanced molecular modeling has become an indispensable component of modern drug discovery pipelines, significantly accelerating the identification and optimization of novel therapeutic agents. In the context of this compound and its derivatives, these in silico methods provide a rational and efficient framework for navigating the vast chemical space to pinpoint promising drug candidates. This integrated approach encompasses a range of techniques from initial hit identification through virtual screening to lead optimization and preclinical assessment of pharmacokinetic properties.
A prime example of this integration is the successful identification of 2-(thiophen-2-yl)acetic acid-based compounds as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.govnih.gov Researchers employed a strategic in silico and synthesis pipeline, initiating the process with a virtual fragment screening of aromatic bromides that could be readily modified. nih.gov This computational screening identified 2-(thiophen-2-yl)acetic acid as a viable chemical scaffold for developing more potent mPGES-1 inhibitors. nih.gov
Subsequent molecular docking studies of a series of synthesized 4-phenyl-(thiophen-2-yl)acetic acid derivatives provided crucial insights into their binding modes within the catalytic pocket of the mPGES-1 protein. nih.gov These computational analyses revealed that the designed compounds effectively occupied the enzyme's active site, forming key interactions with surrounding amino acid residues. nih.gov The predictive power of this integrated approach was validated by the experimental inhibitory activities of the synthesized compounds, with several derivatives exhibiting low micromolar efficacy. nih.govnih.gov
The following table details the computationally guided design and resulting biological activity of a selection of these 2-(thiophen-2-yl)acetic acid derivatives.
Table 1: Computationally-Derived 2-(Thiophen-2-yl)acetic Acid Derivatives and their mPGES-1 Inhibitory Activity
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Interactions | Experimental IC₅₀ (µM) |
|---|---|---|---|---|
| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | >10 |
| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | >10 |
| 2c | 2-(4-(4-cyanophenyl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | 1.2 ± 0.2 |
| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | >10 |
| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | >10 |
| 2f | 2-(4-(naphthalen-2-yl)thiophen-2-yl)acetic Acid | - | Fills catalytic pocket | 3.5 ± 0.5 |
Data sourced from Di Micco et al., 2021. nih.gov
Another critical application of computational modeling in the drug discovery pipeline for thiophene-based compounds is the early prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, in a study focused on novel 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives as potential anti-proliferative agents, in silico ADMET predictions were instrumental. These predictions, performed using tools like the Swiss-ADME web tool, help to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical development.
The following table presents the results of molecular docking and in silico ADMET predictions for a series of these thiophene derivatives against Cyclin-Dependent Kinase 2 (CDK-2), a key target in cancer therapy.
Table 2: Molecular Docking and In Silico ADMET Profiling of Thiophene Derivatives Targeting CDK-2
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted ADMET Properties |
|---|---|---|---|
| P-1 | N/A | -10.654 | Favorable oral activity parameters |
| P-2 | N/A | - | Favorable oral activity parameters |
| P-3 | N/A | - | Favorable oral activity parameters |
| P-4 | N/A | - | Favorable oral activity parameters |
| P-5 | N/A | -10.169 | Favorable oral activity parameters |
Data sourced from a study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives. researchgate.net
The integration of these computational approaches provides a multifaceted strategy for the development of this compound-based therapeutics. By combining virtual screening, molecular docking, and ADMET profiling, researchers can rationally design and prioritize compounds for synthesis and biological evaluation, ultimately streamlining the path from initial concept to a potential drug candidate. rsc.orgsci-hub.box
Preclinical Development and Translational Research of Amino Thiophen 2 Yl Acetic Acid Derivatives
In Vitro Biological System Assessments
The initial phase of preclinical evaluation occurs in vitro, utilizing controlled laboratory environments to dissect the specific biological effects of the compounds. This involves a suite of assays to determine how these derivatives interact with specific proteins and cellular systems.
A primary mechanism through which drugs exert their effects is by inhibiting enzymes. Derivatives of the parent compound have been investigated for their ability to block specific enzymatic activity.
Research has identified 2-(thiophen-2-yl)acetic acid as a viable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net In cell-free assays, derivatives were synthesized and tested for their inhibitory effects. Notably, certain substituted 2-(thiophen-2-yl)acetic acid compounds demonstrated selective inhibitory activity against mPGES-1, with potencies in the low micromolar range. nih.govresearchgate.net
The characterization of enzyme inhibition often includes kinetic analysis to understand how the compound interacts with the enzyme and its substrate. This involves determining parameters like the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) in the presence of the inhibitor. While specific kinetic data for amino-thiophen-2-yl-acetic acid derivatives are not detailed in the provided context, this analysis is a standard and crucial step. For instance, in the broader field of enzyme inhibitor development, Lineweaver-Burk plots are commonly used to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). abmole.com
Similarly, other thiophene-based structures have been evaluated against different enzyme targets. For example, various heterocyclic derivatives are often screened for their ability to inhibit enzymes like topoisomerase IIα, which is crucial for DNA replication in cancer cells. nih.gov
Table 1: Enzyme Inhibitory Activity of Thiophene (B33073) Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | IC₅₀ in low micromolar range | nih.gov |
| Quinolone-hydrazone-thiophene hybrids | α-glucosidase | IC₅₀: 7.44 ± 0.07 µg/mL | abmole.com |
| Quinolone-hydrazone-thiophene hybrids | α-amylase | IC₅₀: 21.05 ± 0.17 µg/mL | abmole.com |
| Quinolone-hydrazone-thiophene hybrids | Aldose Reductase | IC₅₀: 4.12 ± 0.09 µg/mL | abmole.com |
Beyond enzyme inhibition, another major avenue for therapeutic intervention is the modulation of cell surface receptors. 2-Aminothiophene (2-AT) derivatives have emerged as a novel class of positive allosteric modulators (PAMs) for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. nih.govpnrjournal.com
Researchers have discovered 2-AT derivatives that can enhance the activity of GLP-1R in the presence of its natural peptide agonist. nih.gov One such derivative, with a low molecular weight, was shown to increase GLP-1R activity in a dose-dependent manner in cell-based assays. nih.gov Functional assays are critical to confirm the biological consequence of receptor binding. In this context, studies demonstrated that in the presence of a GLP-1 peptide, a 2-AT derivative significantly increased insulin (B600854) secretion in pancreatic cells. nih.govpnrjournal.com This synergistic effect highlights the potential of these compounds to improve glycemic control. nih.gov Docking studies further suggested that these PAMs likely bind to a different conformation of the GLP-1R than other known modulators, representing a new and promising chemical class for drug development. nih.govpnrjournal.com
Cell-based assays provide a more complex biological system than isolated enzymes or receptors, offering insights into a compound's effects on cellular health, proliferation, and signaling pathways. Derivatives of this compound have been evaluated in various cell-based models.
In the context of cancer research, derivatives of 2-(thiophen-2-yl)acetic acid that inhibit mPGES-1 also exhibited interesting antiproliferative activity in A549 lung cancer cell lines. nih.govresearchgate.net The most promising of these compounds was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure. researchgate.net With longer exposure times (48 and 72 hours), an increase in the subG0/G1 cell population was observed, suggesting the induction of apoptosis or necrosis. researchgate.net Similarly, other 2-aminothiophene derivatives have shown cytostatic effects against various cancer cell lines. nih.gov
For metabolic diseases, pathway analysis in INS-1 insulinoma cells revealed that the synergistic effect of a 2-AT derivative with GLP-1 on insulin secretion may be attributed to an enhanced impact on CREB phosphorylation, a key downstream signaling event of GLP-1R activation. nih.govpnrjournal.com
The broad biological potential of this scaffold is further demonstrated by its activity against infectious diseases. 2-aminothiophene derivatives have been tested against Leishmania amazonensis, showing activity against both promastigote and amastigote forms of the parasite, while also being evaluated for cytotoxicity against macrophage host cells. mdpi.com
Table 2: Cytotoxicity of 2-Aminothiophene Derivatives in Cell-Based Assays
| Compound Class | Cell Line | Biological Effect | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid derivative | A549 (Lung Cancer) | Antiproliferative | Interesting IC₅₀ values | nih.govresearchgate.net |
| 2-(thiophen-2-yl)acetic acid derivative | A549 (Lung Cancer) | Cell Cycle Arrest | G0/G1 arrest | researchgate.net |
| 2-aminothiophene derivatives | L. amazonensis | Antileishmanial | Active at ≤ 10.0 µM | mdpi.com |
In Vivo Efficacy and Proof-of-Concept Studies in Disease Models
Following promising in vitro results, the next crucial step is to assess the compound's efficacy and behavior in a living organism. These in vivo studies use animal models that mimic human diseases to provide proof-of-concept for the therapeutic strategy.
The selection of an appropriate animal model is fundamental to the evaluation of a potential therapeutic. The model must replicate key aspects of the human disease being targeted. For 2-aminothiophene derivatives, various models have been employed based on their intended therapeutic application.
For instance, in the investigation of novel inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, which includes compounds with a thiophene core, mouse models of malaria such as those using P. berghei have been utilized to assess the antimalarial activity of the compounds. researchgate.net In the study of antileishmanial compounds, researchers use mouse models to evaluate the drug's ability to control parasitic infection and its effect on the host's immune response. nih.gov For anticancer applications, mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool to evaluate a compound's ability to inhibit tumor growth in vivo.
Once a relevant animal model is established, the pharmacological response to the test compound is measured. This involves assessing whether the compound produces the desired therapeutic effect and monitoring biomarkers to understand the biological changes that occur.
In a mouse model of malaria, the efficacy of a 2-aminothiophene derivative was evaluated following oral (PO) administration, demonstrating its potential for a convenient dosing route. researchgate.net For the GLP-1R PAMs, a key pharmacological response to measure in an animal model of diabetes would be the enhancement of glucose-dependent insulin secretion and subsequent improvement in blood glucose levels. nih.gov While this was demonstrated at the cellular level, in vivo studies would be the necessary confirmation. nih.govpnrjournal.com
Biomarkers are used to provide measurable indicators of a pharmacological response. In cancer xenograft models, the primary biomarker is often tumor volume, with a significant reduction indicating a positive therapeutic effect. For inflammatory conditions, biomarkers could include the levels of specific cytokines or prostaglandins (B1171923) in the blood or affected tissues. In metabolic diseases, biomarkers such as blood glucose, insulin levels, and HbA1c would be critical for assessing the efficacy of a GLP-1R modulator.
Development of this compound as Promising Therapeutic Agents
The initial phase of developing therapeutic agents from the this compound scaffold involves identifying a "hit" or "lead" compound with a desired biological activity. This is often achieved through high-throughput screening of compound libraries or through rational, structure-based design. Once a lead is identified, it undergoes extensive optimization to improve its potency, selectivity, and drug-like properties.
A notable example of lead optimization can be seen in the development of novel inhibitors against decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme for Mycobacterium tuberculosis survival. acs.orgnih.gov Starting from a known inhibitor, researchers used a structure-based scaffold hopping strategy to design a series of novel thiophene-arylamide compounds. nih.gov This involved systematic optimization of the side chains attached to the central thiophene core. The goal was to enhance binding affinity with the DprE1 enzyme and improve metabolic stability, as the original lead contained a metabolically labile carbamate (B1207046) moiety. acs.org
The structure-activity relationship (SAR) studies revealed that specific substitutions were critical for potent activity. For instance, modifying the arylamide portion and the second substituent on the thiophene ring led to compounds with potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains. acs.org This systematic approach allowed for the identification of new lead compounds with significantly improved antimycobacterial activity and low cytotoxicity. acs.orgnih.gov
Another example involves the discovery of thiophene derivatives as potent inhibitors of Ebola virus (EBOV) entry. acs.org A phenotypic screening identified a hit compound with a thiophene scaffold. acs.org Subsequent optimization focused on modifying substituents at positions 2 and 5 of the thiophene ring. An anilide group at position 2 and a phenyl ring with an oxy-piperidine substituent at position 5 were systematically altered. This process led to the synthesis of a new series of compounds with improved antiviral activity and selectivity, validating the thiophene scaffold as a promising starting point for developing EBOV entry inhibitors. acs.org
Table 1: Representative Structure-Activity Relationship (SAR) of Thiophene-Arylamide DprE1 Inhibitors
| Compound | R1 Group (at position 3) | R2 Group (at position 2) | DprE1 Inhibition (IC50, µg/mL) | Antimycobacterial Activity (MIC, µg/mL) |
|---|---|---|---|---|
| TCA1 (Reference) | -C(=O)O-tert-butyl | Benzothiazole | 0.0014 | 0.1 |
| 23j | -C(=O)NH-cyclopropyl | 4-Trifluoromethylphenyl | 0.9 | 0.12 |
| 24f | -C(=O)NH-propyl | 4-Chlorophenyl | 0.4 | 0.05 |
| 25a | -C(=O)NH-ethyl | 4-Trifluoromethoxyphenyl | 0.2 | 0.02 |
| 25b | -C(=O)NH-ethyl | 4-Chlorophenyl | 0.2 | 0.031 |
This table is based on data reported in the discovery of novel thiophene-arylamide derivatives as DprE1 inhibitors. acs.orgnih.gov It illustrates how systematic modification of the side chains (R1 and R2) on the thiophene core influences both enzyme inhibition and whole-cell antimycobacterial activity.
Moving a promising preclinical candidate into human trials requires careful strategic planning. For derivatives of this compound, a primary consideration revolves around the metabolism of the thiophene ring itself. acs.orgnih.govacs.org The thiophene moiety is a known "structural alert," meaning it has the potential to be metabolized into reactive intermediates by cytochrome P450 (CYP450) enzymes in the liver. acs.orgresearchgate.netresearchgate.net
This metabolic process, known as bioactivation, can lead to the formation of highly reactive thiophene S-oxides and thiophene epoxides. acs.orgnih.gov These electrophilic metabolites can bind covalently to cellular macromolecules like proteins, potentially leading to drug-induced toxicities, particularly hepatotoxicity. nih.govresearchgate.net The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis, underscoring the clinical relevance of this metabolic pathway. acs.orgnih.gov
Therefore, a key strategy in the preclinical development of thiophene-containing compounds is to thoroughly characterize their metabolic fate early in the process. This involves:
In Vitro Metabolic Studies: Using liver microsomes and hepatocytes to identify the metabolites formed and to assess the potential for reactive metabolite generation.
Structural Modification: If a compound shows a high potential for bioactivation, medicinal chemistry efforts may be directed at modifying the structure to block the sites of metabolism. This can involve adding substituents, such as fluorine atoms, to positions on the thiophene ring that are susceptible to oxidation. nih.gov
Beyond metabolism, other strategic considerations for clinical translation include establishing a clear understanding of the compound's mechanism of action, developing pharmacodynamic biomarkers to measure target engagement in humans, and conducting comprehensive toxicology studies in relevant animal models to define a safe starting dose for first-in-human trials. tracercro.com The successful clinical translation of any heterocyclic compound hinges on a proactive approach to identifying and mitigating potential liabilities long before the compound is administered to the first patient. nih.gov
Advanced Analytical and Characterization Methodologies in Amino Thiophen 2 Yl Acetic Acid Research
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are instrumental in confirming the chemical structure of amino-thiophen-2-yl-acetic acid and its analogues. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide invaluable data on the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.
In the study of derivatives of 2-(thiophen-2-yl)acetic acid, ¹H NMR is used to identify the protons in the molecule. nih.gov For instance, in a derivative, the two protons of the acetic acid methylene (B1212753) group (CH₂) typically appear as a singlet, with chemical shifts observed around 3.76 to 3.92 ppm. nih.gov The protons on the thiophene (B33073) ring and any substituted phenyl groups exhibit complex multiplet patterns at different chemical shifts, which can be used to deduce their relative positions. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of 2-(thiophen-2-yl)acetic acid, the carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift, for example, around 171.2 to 179.3 ppm. nih.gov The carbons of the thiophene and phenyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nature and position of substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of 2-(thiophen-2-yl)acetic acid
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 7.85–7.43 (m, aromatic protons) | 196.6 (C=O, benzoyl) |
| 3.96 (s, 2H, CH₂) | 171.2 (C=O, acetic acid) |
| - | 140.4 - 121.7 (aromatic carbons) |
| - | 34.5 (CH₂) |
Data compiled from a study on 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of particular chemical bonds.
For amino-functionalized compounds, FT-IR spectra typically show a broad peak around 3500 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net The stretching and bending vibrations of C-H bonds are observed in the 2800–3000 cm⁻¹ region. researchgate.net In the context of amino acids, the carbonyl group (C=O) of the carboxylic acid gives a strong absorption band, and the presence of amide bonds (amide I and amide II bands) can also be identified. researchgate.net For thiophene-containing compounds, characteristic C-S stretching vibrations can also be observed. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For derivatives of this compound, HRMS is used to confirm the final product's identity. For example, in the analysis of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, the calculated m/z for the [M-H]⁻ ion was 321.07, which matched the experimentally found value. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-Ray Crystallography for Elucidating Three-Dimensional Molecular Architectures
While spectroscopic techniques provide information about the connectivity of atoms, X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.
This technique is invaluable for confirming the stereochemistry and conformation of molecules. For instance, in the study of complex boronic salicylhydrazone derivatives, X-ray crystallography was used to unambiguously confirm the molecular structures, including the coordination of a phenolic oxygen to boron, forming a fused ring system. acs.org The data obtained from X-ray crystallography, such as bond lengths and angles, provides a precise and detailed picture of the molecule's architecture in the solid state. acs.org
Chromatographic and Separation Science Applications for Research Sample Analysis (e.g., HPLC)
Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds from a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method used extensively in the research of this compound and its derivatives.
HPLC is employed to monitor the progress of chemical reactions and to assess the purity of the final products. nih.gov In the synthesis of various derivatives of 2-(thiophen-2-yl)acetic acid, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of the synthesized compounds is often determined to be greater than 98% by HPLC analysis. nih.gov The retention time (t_R) in an HPLC chromatogram is a characteristic property of a compound under specific conditions and is used for its identification.
Table 2: Example of RP-HPLC Conditions for the Analysis of 2-(thiophen-2-yl)acetic acid Derivatives
| Parameter | Value |
| Column | C8 reversed-phase |
| Mobile Phase | Gradient of 0.1% TFA in water (A) and 0.1% TFA in CH₃CN (B) |
| Flow Rate | 4 mL/min |
| Detection Wavelength | 240 nm |
Data compiled from a study on the synthesis of 2-(thiophen-2-yl)acetic acid derivatives. nih.gov
Intellectual Property and Patent Landscape Surrounding Amino Thiophen 2 Yl Acetic Acid in Medical Applications
Analysis of Patented Therapeutic Compounds Incorporating the Amino-Thiophen-2-YL-Acetic Acid Scaffold
A key patent in this area discloses substituted derivatives of aminofuran-2-yl-acetic acid and aminothien-2-yl-acetic acid for the treatment of migraines and pain. google.com This highlights the therapeutic potential of this specific scaffold in neurological and pain-related disorders.
Furthermore, the thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to amino-thiophene derivatives, has been the subject of significant patenting activity, particularly in the field of oncology. Patents describe thieno[2,3-d]pyrimidine derivatives with amino groups as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. google.com These compounds have shown activity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. google.com
While not a direct this compound derivative, the compound F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) is a notable thiophene (B33073) derivative with demonstrated anti-cancer activity. nih.gov This compound was identified through high-throughput screening and has been shown to induce apoptosis in leukemia and other cancer cell lines, indicating the potential for thiophene-based compounds in hematological malignancies. nih.gov
Table 1: Patented Therapeutic Compounds and Scaffolds
| Compound/Scaffold | Therapeutic Application | Patent/Reference |
|---|---|---|
| Substituted aminothien-2-yl-acetic acid derivatives | Migraine and pain | google.com |
| Thieno[2,3-d]pyrimidine derivatives | Cancer (EGFR inhibitors) | google.com |
| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) | Cancer (Leukemia) | nih.gov |
| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Anti-inflammatory | nih.gov |
| 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one maleate (B1232345) salt | Alzheimer's disease (serotonin antagonist) | nih.gov |
Patents Related to Novel Synthetic Methods and Derivatization Strategies
The synthesis of thiophene derivatives, including those with amino and acetic acid functionalities, is well-documented in the patent literature. Patented methods often focus on creating diverse libraries of compounds for drug screening.
One common approach involves the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophenes. semanticscholar.org Modifications of this reaction are often the subject of patents, aiming to improve yields, introduce a variety of substituents, and create novel thiophene-based scaffolds.
Patents also describe the synthesis of 2-thiophene acetic acid, a key precursor for this compound derivatives. These methods include the hydrolysis of 2-thiophene acetonitrile (B52724) and the Willgerodt rearrangement. google.com A Chinese patent details a synthetic route starting from thiophene, proceeding through chlorination, iodination, condensation with diethyl malonate, and finally hydrolysis and decarboxylation to yield 2-thiophene acetic acid. google.com
The Suzuki-Miyaura cross-coupling reaction is another powerful tool highlighted in patents for the derivatization of thiophene acetic acid. nih.gov This method allows for the introduction of various aryl groups onto the thiophene ring, leading to the creation of diverse chemical libraries for screening for biological activity. nih.gov
Overview of Disease Areas Covered by Existing Patents for Thiophene Derivatives
The patent landscape for thiophene derivatives reveals a broad range of therapeutic targets, underscoring the versatility of this heterocyclic scaffold in medicinal chemistry. The primary disease areas covered by these patents include:
Oncology: Thiophene derivatives are extensively patented as anti-cancer agents. google.comnih.govnih.gov They have been shown to act as kinase inhibitors, antimitotic agents, and inducers of apoptosis. nih.govnih.gov Patented compounds target a variety of cancers, including solid tumors and hematological malignancies. google.comnih.gov
Inflammatory Diseases: Numerous patents claim thiophene derivatives for their anti-inflammatory properties. nih.gov These compounds often target key inflammatory mediators and pathways.
Infectious Diseases: The antimicrobial and antifungal activities of thiophene derivatives are also a significant area of patenting activity. nih.gov
Central Nervous System (CNS) Disorders: As evidenced by patents for migraine and pain, thiophene derivatives have applications in treating neurological conditions. google.com Other patented CNS applications include antipsychotic and anti-anxiety agents. nih.gov
Cardiovascular and Metabolic Diseases: Patents also cover the use of thiophene derivatives as antihypertensive agents and for the treatment of atherosclerosis. nih.gov
This broad patent coverage demonstrates the significant interest in thiophene-based compounds as a source of new therapeutic agents for a wide array of human diseases.
Q & A
Q. What are the established synthetic routes for Amino-thiophen-2-YL-acetic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation, where thiophene reacts with oxalyl chloride followed by carbonyl reduction to introduce the acetic acid moiety . Reaction optimization involves controlling temperature (e.g., 0–5°C for acyl chloride formation) and using catalysts like aluminum chloride. Post-reduction steps may require purification via recrystallization from hot water or ethanol, as solubility data indicate preferential dissolution in polar solvents at elevated temperatures . Yield improvements (>70%) are achievable by maintaining anhydrous conditions and inert atmospheres to prevent side reactions.
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiophene ring substitution pattern and acetic acid side-chain connectivity. Infrared (IR) spectroscopy identifies functional groups, such as the carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and C=O vibrations near 1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₇NO₂S, expected m/z 157.02), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound exhibits moderate solubility in hot water (63–67°C) and oxygenated solvents like ethanol or DMSO . Stability studies show degradation at pH extremes (<2 or >10), with optimal storage at 4°C in airtight containers to prevent oxidation of the thiophene ring . Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, necessitating caution during high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in receptor-binding assays (e.g., antiviral vs. anti-inflammatory outcomes) may arise from differences in cell lines, assay protocols, or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., indole derivatives as positive controls) .
- Purity verification : Employ HPLC-UV/LC-MS to confirm compound integrity (>95% purity) and rule out confounding byproducts .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate specific activity from cytotoxicity .
Q. What computational strategies predict the interaction of this compound with cellular targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like GPCRs or kinases. Key steps include:
- Ligand preparation : Optimize protonation states at physiological pH using tools like MarvinSketch .
- Target selection : Prioritize receptors with homology to known thiophene-binding proteins (e.g., serotonin receptors) .
- Free energy calculations : Use MM-GBSA to estimate binding energies and validate with experimental IC₅₀ data .
Q. How can synthetic protocols be optimized to scale up production while maintaining enantiomeric purity?
Enantioselective synthesis challenges require chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution. Process optimization strategies include:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry .
- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to enhance sustainability .
Methodological Resources
- Synthetic protocols : Refer to Friedel-Crafts acylation in Ashford’s Dictionary of Industrial Chemicals .
- Stability data : Consult TCI America’s safety data sheets for storage and handling guidelines .
- Biological assay design : Use PubChem bioactivity data for analogous compounds to benchmark experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
